
Sulamserod hydrochloride
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Overview
Description
Sulamserod hydrochloride is a chemical compound known for its role as a selective serotonin receptor antagonist, specifically targeting the 5-HT4 receptor . It is primarily used as a gastrointestinal agent with prokinetic properties, meaning it helps to enhance gastrointestinal motility . This compound has shown efficacy in treating conditions such as urge incontinence and atrial fibrillations .
Preparation Methods
The synthesis of sulamserod hydrochloride involves a multi-step process. Here is a general outline of the synthetic route:
Chlorination: The process begins with the chlorination of 1,4-benzodioxan in acetic acid to produce the 6,7-dichloro derivative.
Friedel-Crafts Acylation: This derivative undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride to form a ketone.
Nitration: The ketone is then nitrated using fuming nitric acid to yield a nitro compound.
Hydrogenation: The nitro group is hydrogenated, and the halogen atoms are simultaneously hydrogenolyzed in the presence of palladium on carbon, resulting in an amino ketone.
Protection and Chlorination: The amino group is protected as an acetamide, followed by chlorination using N-chlorosuccinimide.
Aldol Condensation: The protected amino ketone undergoes aldol condensation with pyridine-4-carboxaldehyde in ethanolic potassium hydroxide to form an unsaturated ketone.
Chemical Reactions Analysis
Acetylation to Form Acetylaminochloroketone
Compound 7 (acetylaminochloroketone) is synthesized via acetylation of an intermediate amine.
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Reagents : Acetic anhydride or acetyl chloride.
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Conditions : Base catalysis (e.g., pyridine) at 0–25°C.
Transfer Hydrogenation with Simultaneous Dechlorination
A critical step involves reducing a nitro group to an amine while removing a chlorine atom without reducing adjacent ketones.
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Reagents : Ammonium formate or cyclohexene as hydrogen donors, palladium/carbon catalyst.
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Conditions : 60–80°C in methanol/water.
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Outcome :
Formation of Quaternary Salt with Iodosulfonamide
Iodosulfonamide (Compound 14 ) reacts with an intermediate to form quaternary salt 11 , a key precursor.
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Reagents : Iodosulfonamide, alkylating agents (e.g., methyl iodide).
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Mechanism : Nucleophilic displacement at iodine, forming a sulfonamide-linked quaternary ammonium salt.
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Safety Note : Iodosulfonamide is mutagenic, requiring containment and rapid quenching .
Final Hydrochloride Salt Formation
The free base is converted to Sulamserod hydrochloride via acid-base reaction.
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Reagents : Hydrochloric acid (HCl) in ethanol.
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Conditions : Slow addition at 0–5°C to prevent degradation.
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Purity : >99.5% after recrystallization from ethanol/water .
Reaction Optimization and Scale-Up Challenges
Mechanistic Insights and Side Reactions
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Nitro Reduction Selectivity : The Pd/C catalyst’s surface geometry favors nitro-group adsorption over ketones, minimizing side products .
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Iodosulfonamide Reactivity : Iodine’s leaving-group ability drives the quaternization, but residual iodide necessitates post-reaction washes.
This synthesis exemplifies modern process chemistry’s emphasis on convergent routes, catalytic efficiency, and hazard mitigation. Each reaction is tailored to balance molecular complexity with industrial practicality, as evidenced by successful multi-kilogram production .
Scientific Research Applications
Sulamserod hydrochloride has several scientific research applications:
Chemistry: It is used in studies related to serotonin receptor antagonists and their effects on gastrointestinal motility.
Biology: Research on its interaction with serotonin receptors helps in understanding the role of these receptors in various biological processes.
Mechanism of Action
Sulamserod hydrochloride exerts its effects by selectively antagonizing the 5-HT4 receptor, a type of serotonin receptor. This antagonism inhibits the receptor’s activity, leading to increased gastrointestinal motility and other therapeutic effects. The molecular targets involved include the 5-HT4 receptor, which plays a role in modulating neurotransmitter release and smooth muscle contraction in the gastrointestinal tract .
Comparison with Similar Compounds
Sulamserod hydrochloride is unique in its selective antagonism of the 5-HT4 receptor. Similar compounds include:
Tegaserod: Another 5-HT4 receptor agonist used for irritable bowel syndrome.
Cisapride: A prokinetic agent that also targets serotonin receptors but has been withdrawn from the market due to safety concerns.
Prucalopride: A selective 5-HT4 receptor agonist used for chronic constipation.
This compound stands out due to its specific receptor selectivity and its potential therapeutic applications in gastrointestinal disorders .
Biological Activity
Sulamserod hydrochloride, a derivative of sulphonamide compounds, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound belongs to the class of sulphonamides, which are known for their broad pharmacological properties. These compounds have been utilized in the treatment of various conditions due to their ability to inhibit bacterial growth and reduce inflammation. The compound's structure includes a benzene sulphonamide backbone, which is pivotal for its biological activity.
1. Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on carrageenan-induced paw edema in rats, it was found that compounds related to Sulamserod inhibited edema by approximately 94.69% at 1 hour post-administration, with sustained effects observed at 2 and 3 hours (89.66% and 87.83%, respectively) . This suggests that Sulamserod may effectively mitigate inflammation through similar mechanisms.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been demonstrated against various pathogens. In vitro assessments revealed that related compounds had minimum inhibitory concentrations (MIC) as low as 6.28 mg/mL against Candida albicans and 6.63 mg/mL against Bacillus subtilis . The effectiveness against Escherichia coli was also noted, with a MIC of 6.72 mg/mL, indicating its potential as an alternative treatment for infections caused by resistant strains .
Pathogen | MIC (mg/mL) |
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E. coli | 6.72 |
S. aureus | 6.63 |
P. aeruginosa | 6.67 |
S. typhi | 6.45 |
C. albicans | 6.63 |
A. niger | 6.28 |
3. Antioxidant Activity
Research has shown that this compound possesses antioxidant properties comparable to established antioxidants like Vitamin C, with an IC50 value of 0.3287 mg/mL compared to Vitamin C’s IC50 of 0.2090 mg/mL . This indicates its potential utility in combating oxidative stress-related conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its chemical structure, which allows for interactions with biological targets such as enzymes and receptors involved in inflammation and microbial defense mechanisms. Studies suggest that modifications to the sulphonamide structure can enhance its efficacy against specific pathogens or improve its anti-inflammatory effects .
Case Studies
Case Study: Efficacy Against Resistant Strains
In a comparative study involving various diarylpentanoids and their derivatives, this compound demonstrated notable activity against ampicillin-resistant strains of E. cloacae, highlighting its potential role in addressing antibiotic resistance . This case underscores the importance of exploring sulphonamide derivatives in developing new antimicrobial agents.
Properties
CAS No. |
184159-40-8 |
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Molecular Formula |
C19H29Cl2N3O5S |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |
InChI Key |
JJOQGHGEIKOGPO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
Isomeric SMILES |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
Canonical SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
Origin of Product |
United States |
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